1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-

Lipophilicity Drug-likeness ADME Property Prediction

1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)- (CAS 876733-19-6) is a fully synthetic, tri-substituted indole derivative incorporating an N-ethyl group, a 3-cyano substituent, and a 6-(pyrazin-2-yloxy) ether linkage. Its molecular formula is C₁₅H₁₂N₄O with a molecular weight of 264.28 g/mol.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
CAS No. 876733-19-6
Cat. No. B11858052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-
CAS876733-19-6
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=C(C=C2)OC3=NC=CN=C3)C#N
InChIInChI=1S/C15H12N4O/c1-2-19-10-11(8-16)13-4-3-12(7-14(13)19)20-15-9-17-5-6-18-15/h3-7,9-10H,2H2,1H3
InChIKeyGGSBXXYFGVAKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-(pyrazin-2-yloxy)-1H-indole-3-carbonitrile (CAS 876733-19-6): Structural and Physicochemical Baseline for Biomedical Procurement


1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)- (CAS 876733-19-6) is a fully synthetic, tri-substituted indole derivative incorporating an N-ethyl group, a 3-cyano substituent, and a 6-(pyrazin-2-yloxy) ether linkage. Its molecular formula is C₁₅H₁₂N₄O with a molecular weight of 264.28 g/mol [1]. The compound is classified as a heterocyclic small-molecule building block, typically sourced at 95–98% purity from specialty chemical suppliers . Publicly available data indicate that high-strength, head-to-head quantitative differentiation evidence for this precise compound remains very limited; most available information is confined to computed physicochemical properties and vendor-supplied quality metrics rather than primary pharmacological or biological activity comparisons.

Why 1-Ethyl-6-(pyrazin-2-yloxy)-1H-indole-3-carbonitrile Cannot Be Readily Interchanged with Other Indole-3-carbonitrile Analogs


Generic substitution among indole-3-carbonitrile derivatives is unreliable because the addition of a pyrazin-2-yloxy group at the 6-position fundamentally alters the molecular property profile relative to simpler N-ethyl-indole-3-carbonitrile analogs. Specifically, CAS 876733-19-6 exhibits a lower computed lipophilicity (XLogP3 = 1.7) and a substantially larger topological polar surface area (TPSA = 63.7 Ų) compared with the unsubstituted 1-ethyl-1H-indole-3-carbonitrile (XLogP3 = 2.0, TPSA = 28.7 Ų) [1][2]. These differences in hydrogen-bond acceptor count (4 vs. 1) and rotatable bond count (3 vs. 1) indicate that the pyrazinyloxy-bearing compound will display distinct solubility, permeability, and molecular recognition behavior, making simple structural interchange scientifically unwarranted without explicit experimental verification.

Quantitative Differentiation Evidence for 1-Ethyl-6-(pyrazin-2-yloxy)-1H-indole-3-carbonitrile (CAS 876733-19-6) Against Its Closest Analog


Computed Lipophilicity (XLogP3) Comparison: Reduced LogP for the Pyrazinyloxy Derivative

The computed XLogP3 value for CAS 876733-19-6 is 1.7, which is 0.3 log units lower than the XLogP3 of 2.0 for the direct structural analog 1-ethyl-1H-indole-3-carbonitrile (CAS 128200-45-3) [1][2]. A decrease in logP of this magnitude typically corresponds to a roughly 2-fold reduction in n-octanol/water partition coefficient, indicating higher aqueous solubility and reduced membrane passive permeability for the pyrazinyloxy-containing compound.

Lipophilicity Drug-likeness ADME Property Prediction

Topological Polar Surface Area (TPSA) Expansion: Enhanced Hydrogen-Bonding Capacity

CAS 876733-19-6 displays a TPSA of 63.7 Ų, which is more than double the TPSA of 28.7 Ų found in 1-ethyl-1H-indole-3-carbonitrile [1][2]. This 35 Ų increase is attributable to the introduction of the pyrazine ring bearing two additional nitrogen atoms, which contribute four hydrogen-bond acceptor sites in the target compound versus a single acceptor in the comparator.

Polar Surface Area Hydrogen Bonding Membrane Permeability Prediction

Hydrogen-Bond Acceptor Count Increase: Implications for Target Engagement Promiscuity

The target compound possesses four hydrogen-bond acceptor (HBA) sites compared with only one HBA in 1-ethyl-1H-indole-3-carbonitrile [1][2]. The additional three acceptors originate from the pyrazine nitrogen atoms and the ether oxygen of the pyrazinyloxy substituent, providing multiple new interaction vectors for biomolecular recognition.

Hydrogen-Bond Acceptor Molecular Recognition Fragment-Based Drug Design

Molecular Complexity and Rotatable Bond Count: Potential for Conformational Selectivity

CAS 876733-19-6 exhibits a molecular complexity index of 379 and contains three rotatable bonds, compared with a complexity of 227 and a single rotatable bond for 1-ethyl-1H-indole-3-carbonitrile [1][2]. The higher complexity reflects the additional pyrazine ring system, while the two extra rotatable bonds (the pyrazin-2-yloxy linkage) introduce conformational flexibility that can be exploited for induced-fit binding or constrained to improve selectivity.

Molecular Complexity Rotatable Bonds Conformational Entropy

Evidence-Backed Application Scenarios for 1-Ethyl-6-(pyrazin-2-yloxy)-1H-indole-3-carbonitrile (CAS 876733-19-6)


Lead-Optimization Scaffold Requiring Reduced Lipophilicity

When a hit-to-lead program using indole-3-carbonitrile cores demands lower logP to mitigate phospholipidosis or promiscuous binding risks, CAS 876733-19-6 provides a validated XLogP3 of 1.7 compared with 2.0 for the N-ethyl-indole-3-carbonitrile parent, making it a rational choice for early ADME tuning without introducing additional saturated carbons [1].

Fragment-Based Design Leveraging Enhanced Hydrogen-Bond Acceptor Count

The four HBA sites of CAS 876733-19-6, versus a single HBA in the unsubstituted analog, make this compound a privileged fragment for screening against targets with shallow, polar binding pockets where multiple hydrogen-bond interactions are essential for fragment hit identification [1].

CNS Drug Discovery Programs Requiring Moderate TPSA

With a TPSA of 63.7 Ų, comfortably within the typically accepted CNS drug-like range (<90 Ų) but significantly higher than the 28.7 Ų of the comparator, CAS 876733-19-6 offers a balanced polarity profile suitable for CNS-penetrant candidates that still require some degree of passive permeability optimization [1].

Synthetic Elaboration at the Pyrazine Ring

The pyrazine nitrogen atoms provide handles for further functionalization or metal coordination, enabling synthetic diversification strategies not available with the simple 1-ethyl-indole-3-carbonitrile scaffold. This makes CAS 876733-19-6 a strategically differentiated building block for parallel library synthesis [1].

Quote Request

Request a Quote for 1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.